NSC 95397 was initially developed as part of the National Cancer Institute's drug discovery program. It belongs to the class of naphthoquinones, which are known for their diverse biological activities, including anticancer properties. The compound exhibits selectivity towards Cdc25A, Cdc25B, and Cdc25C phosphatases with inhibition constants (Ki values) of 32 nM, 96 nM, and 40 nM, respectively .
The synthesis of NSC 95397 typically involves several key steps that utilize various chemical reactions to construct its complex structure. While specific detailed protocols may vary, the general approach includes:
The molecular structure of NSC 95397 features a naphthoquinone backbone with distinct functional groups that contribute to its biological activity.
NSC 95397 is primarily known for its role in inhibiting phosphatases, particularly Cdc25 enzymes. The chemical reactions involving NSC 95397 can be summarized as follows:
The mechanism by which NSC 95397 exerts its biological effects involves several key pathways:
NSC 95397 possesses several notable physical and chemical properties:
NSC 95397 has significant potential in various scientific applications:
NSC 95397 (2,3-bis[(2-Hydroxyethyl)thiol]-1,4-naphthoquinone) exhibits nanomolar inhibitory potency against Cdc25 dual-specificity phosphatases, with distinct isoform selectivity evidenced by its dissociation constants: Ki = 32 nM for Cdc25A, 96 nM for Cdc25B, and 40 nM for Cdc25C [1] [3] [10]. This selectivity arises from structural interactions between NSC 95397’s quinone moiety and the catalytic pocket of Cdc25 phosphatases. The compound’s electrophilic properties enable covalent modification of cysteine residues (e.g., Cys430 in Cdc25A) within the active site, irreversibly disrupting phosphatase activity [7] [10]. Molecular docking studies reveal that the hydroxyethylthiol side chains form hydrogen bonds with conserved residues (Arg479 and Gln478), while the naphthoquinone core engages in π-π stacking with hydrophobic regions adjacent to the catalytic domain [3]. This binding mode sterically hinders substrate access, preventing the dephosphorylation of cyclin-dependent kinases (CDK1/CDK2) essential for cell cycle progression [1] [9].
Table 1: Inhibitory Kinetics of NSC 95397 Against Cdc25 Isoforms
Phosphatase Isoform | Ki Value (nM) | Primary Substrate | Functional Consequence of Inhibition |
---|---|---|---|
Cdc25A | 32 | CDK2/cyclin E | G1/S and intra-S phase arrest |
Cdc25B | 96 | CDK1/cyclin B | Delayed G2/M transition |
Cdc25C | 40 | CDK1/cyclin B | Mitotic entry blockade |
Beyond Cdc25 inhibition, NSC 95397 targets mitogen-activated protein kinase (MAPK) phosphatases MKP-1 and MKP-3 (DUSP1/6). It suppresses MKP-1 activity with an IC₅₀ of 1.8 µM, disrupting its capacity to dephosphorylate ERK1/2 at both threonine and tyrosine residues [2] [9]. Mechanistic studies in colon cancer models (SW480, SW620, DLD-1 cells) demonstrate that NSC 95397 binds to non-catalytic regions of MKP-1, inducing conformational changes that reduce substrate affinity [2] [6]. This allosteric modulation triggers sustained ERK1/2 phosphorylation, activating downstream pro-apoptotic pathways. Co-treatment with the MEK/ERK inhibitor U0126 abolishes NSC 95397-induced apoptosis, confirming ERK hyperactivation as the primary effector mechanism [2] [4]. Consequently, NSC 95397 elevates expression of the CDK inhibitor p21 and downregulates CDK4/6, synchronously arresting proliferation and promoting caspase-3-mediated apoptosis [2] [5].
Table 2: Cellular Effects of MKP-1 Inhibition by NSC 95397 in Colon Cancer Models
Cell Line | IC₅₀ (µM) | Anchorage-Independent Growth Suppression | Key Molecular Changes |
---|---|---|---|
SW480 | 9.9 | 97% reduction at 20 µM | ↑ p21, ↓ CDK4/6, ↑ cleaved caspase-3 |
SW620 | 14.1 | 85% reduction at 20 µM | Moderate ↓ phospho-Rb, ↑ late apoptosis |
DLD-1 | 18.6 | 82% reduction at 20 µM | ↓ phospho-Rb, ↑ late apoptosis, ↑ ERK1/2 phosphorylation |
The quinone structure of NSC 95397 enables redox cycling that generates reactive oxygen species (ROS), contributing to phosphatase inhibition. In physiological environments, the compound undergoes single-electron reduction to a semiquinone radical, which reacts with oxygen to produce superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂) [8] [10]. These ROS oxidize the catalytic cysteine of dual-specificity phosphatases (e.g., Cys258 in VH1-related phosphatase), reversibly forming sulfenic acid intermediates or irreversibly generating sulfonic acid derivatives [8]. This redox mechanism synergizes with direct covalent binding: ROS generation amplifies phosphatase inhibition by destabilizing the active site, while NSC 95397’s thiol groups facilitate disulfide bond formation with cysteine residues [10]. In erythrocytes, this dual action induces eryptosis (programmed cell death) through calcium influx and membrane scrambling [7]. The compound’s specificity for oncogenic phosphatases over non-targeted phosphatases (e.g., PTP1B) arises from structural differences in their active-site redox sensitivity, with >125-fold selectivity observed for Cdc25 over PTP1B [1] [8].
Table 3: Redox-Dependent vs. Direct Inhibition Mechanisms of NSC 95397
Inhibition Mechanism | Target Phosphatases | Reversible/Irreversible | Functional Outcome |
---|---|---|---|
Covalent cysteine modification | Cdc25A-C, S100A4 | Irreversible | Permanent cell cycle arrest (G1/S, G2/M blockade) |
Active-site oxidation by ROS | MKP-1, VHR | Partially reversible | Transient ERK/JNK hyperactivation |
Allosteric disruption | MKP-3 | Reversible | Altered substrate docking kinetics |
Table 4: Compound NSC 95397 Overview
Property | Identifier/Value |
---|---|
IUPAC Name | 2,3-bis[(2-Hydroxyethyl)thiol]-1,4-naphthoquinone |
CAS Number | 93718-83-3 |
Molecular Formula | C₁₄H₁₄O₄S₂ |
Molecular Weight | 310.38 g/mol |
Solubility | ≥100 mg/mL in DMSO; 5 mg/mL in ethanol |
Primary Targets | Cdc25A/B/C, MKP-1, MKP-3, S100A4 |
Selectivity | >125-fold vs. PTP1B/VHR |
Storage Conditions | Desiccated at -20°C, protected from light |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7